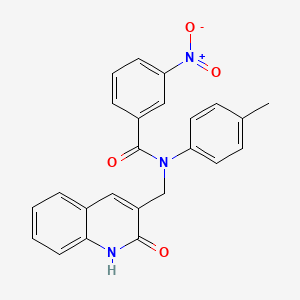
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide, also known as EMOB, is a chemical compound that has been widely used in scientific research. EMOB is a potent and selective inhibitor of the TRPM8 ion channel, which is involved in various physiological processes, including cold sensation, pain perception, and cancer progression.
作用机制
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide inhibits the activity of TRPM8 by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. The inhibition of TRPM8 by N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been shown to reduce cold sensation, pain perception, and cancer cell proliferation.
Biochemical and Physiological Effects
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of TRPM8 activity, the reduction of cold sensation, the attenuation of pain perception, and the suppression of cancer cell proliferation. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has several advantages for lab experiments, including its potency, selectivity, and specificity for TRPM8. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide is also relatively easy to synthesize and has a long shelf-life. However, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has some limitations, including its potential toxicity and off-target effects. Researchers should use caution when working with N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide and should consider using alternative compounds or methods when necessary.
未来方向
There are several future directions for the use of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide in scientific research. One direction is to investigate the role of TRPM8 in cancer progression and metastasis. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been shown to inhibit the proliferation and migration of prostate and breast cancer cells, suggesting that TRPM8 may be a potential therapeutic target for cancer treatment. Another direction is to explore the therapeutic potential of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide for the treatment of chronic pain and inflammatory diseases. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects in preclinical models, suggesting that it may be a valuable tool for developing new treatments for these conditions. Finally, future studies should focus on the optimization of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide and the development of new TRPM8 inhibitors with improved potency, selectivity, and safety profiles.
合成方法
The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide involves several steps, including the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-ethyl-1,2,4-oxadiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with 2-aminoacetophenone to form N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. Finally, the acetamide is reacted with 3-methoxybenzoyl chloride to form N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide.
科学研究应用
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been extensively used in scientific research to investigate the function and regulation of the TRPM8 ion channel. TRPM8 is a cold and menthol-sensitive ion channel that is expressed in various tissues, including sensory neurons, prostate cancer cells, and breast cancer cells. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been shown to inhibit the activity of TRPM8 in a dose-dependent manner, which makes it a valuable tool for studying the role of TRPM8 in different biological processes.
属性
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-16-20-18(24-21-16)14-9-4-5-10-15(14)19-17(22)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXPUDFGQQSYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7715681.png)
![1,3-dimethyl 5-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,3-dicarboxylate](/img/structure/B7715682.png)






![N-(4-(N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7715732.png)
![2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715738.png)

